1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one
Description
1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one is a fused heterocyclic compound featuring a pyrazole ring fused to a seven-membered azepine ring with a ketone group at position 4. This structure combines the aromaticity of pyrazole with the conformational flexibility of the azepine ring, making it a versatile scaffold in medicinal chemistry and materials science. Its molecular formula is inferred as C₇H₇N₃O based on derivatives (e.g., 7,7-dimethyl variants in and phenyl-substituted analogs in ). The compound’s CAS registry number is 1525432-27-2 , and it is primarily used as a building block for synthesizing pharmacologically active molecules.
Properties
IUPAC Name |
5,6,7,8-tetrahydro-1H-pyrazolo[4,3-c]azepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c11-7-5-4-9-10-6(5)2-1-3-8-7/h4H,1-3H2,(H,8,11)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCIUVMGMAXANC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2)C(=O)NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1525432-27-2 | |
| Record name | 1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted hydrazine and a suitable diketone, the intermediate compounds undergo cyclization to form the desired pyrazoloazepinone structure. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, often facilitated by reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biomedical Applications
1. Antitumor Activity
Research has indicated that derivatives of pyrazolo compounds exhibit significant antitumor properties. For instance, studies have shown that certain pyrazolo derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The compound's ability to interfere with the ATP-binding site of kinases has been noted as a mechanism for its anticancer effects .
2. Antimicrobial Properties
The heterocyclic nature of pyrazolo compounds allows them to possess antimicrobial activity. Some studies have reported that these compounds can inhibit bacterial growth and show promise as potential antibiotics against resistant strains . Their mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
3. Neuroprotective Effects
Emerging research suggests that 1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one may have neuroprotective properties. Compounds in this class have been studied for their effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. They may act by modulating neurotransmitter systems or providing antioxidant effects that protect neuronal cells from damage .
Case Studies and Research Findings
Future Directions in Research
The ongoing exploration of 1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one's applications is promising:
- Drug Development : Continued synthesis of novel derivatives to enhance efficacy and reduce toxicity.
- Mechanistic Studies : Investigating the precise mechanisms by which these compounds exert their biological effects.
- Clinical Trials : Advancing successful laboratory findings into clinical settings to evaluate therapeutic potential in humans.
Mechanism of Action
The mechanism of action of 1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
Substituent Effects: Methyl groups (e.g., 7,7-dimethyl in ) enhance steric bulk and may improve metabolic stability . Dihydrochloride salts () improve aqueous solubility, critical for pharmacokinetics .
Ring Modifications: Replacement of azepine with diazepine (adding a nitrogen atom, ) alters ring strain and hydrogen-bonding capacity . Pyrazolo-pyrimidinone systems () exhibit greater planarity, favoring interactions with enzymatic active sites .
Table 2: Comparative Properties
Key Findings :
- Thermal Stability: Related pyrazole-fused compounds (e.g., LLM-119 in ) decompose at 232°C, suggesting azepinones may exhibit similar robustness .
- Biological Relevance : Fluorophenyl derivatives () are prioritized in drug discovery due to enhanced bioavailability and target affinity .
- ADME Profiles : Compounds like tert-butyl-3-hydroxy derivatives show moderate plasma protein binding (PPB) and CYP450 substrate behavior, critical for drug development .
Biological Activity
1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of pyrazolo derivatives known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this compound based on recent research findings.
- Chemical Formula : C₉H₉N₃O
- Molecular Weight : 163.19 g/mol
- IUPAC Name : 1H-pyrazolo[4,3-c]azepin-4-one
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo derivatives. For instance, a study evaluated various pyrazolo compounds against human cancer cell lines and found that certain derivatives exhibited significant inhibitory effects on cell proliferation. The mechanism of action appears to involve DNA interaction and apoptosis induction.
- Case Study : In a study involving derivatives of pyrazolo[3,4-d]azepin-5(1H)-one, compounds demonstrated effective inhibition against HeLa cells with IC₅₀ values around 2 µM. These compounds induced G2/M cell cycle arrest and apoptosis in a dose-dependent manner. The binding studies indicated that these compounds interact with double-stranded DNA in grooves, disrupting replication processes and promoting cell death .
Anti-inflammatory Activity
The pyrazolo framework has also been associated with anti-inflammatory properties. Research indicates that certain pyrazolo compounds can inhibit pro-inflammatory cytokines and pathways.
- Research Findings : A review highlighted several pyrazole derivatives that demonstrated significant anti-inflammatory activity with IC₅₀ values comparable to standard anti-inflammatory drugs like diclofenac sodium . This suggests that 1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one may possess similar therapeutic potential.
Neuroprotective Effects
Preliminary studies suggest that pyrazolo derivatives may exhibit neuroprotective effects through mechanisms such as antioxidant activity and modulation of neurotransmitter systems.
- Evidence : Some derivatives have shown promise in protecting neuronal cells from oxidative stress-induced apoptosis. The exact pathways remain under investigation but indicate a potential for treating neurodegenerative diseases .
Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
